6-Chloro Acyclovir Acetate
Description
Historical Context of Acyclovir (B1169) Discovery and Development
The journey to the discovery of acyclovir, a groundbreaking antiviral drug, marked a new era in the rational design of therapeutic agents. wikipedia.orgpbs.orgsciencehistory.org The story begins in the mid-20th century, with a shift away from trial-and-error drug development towards a more methodical approach based on an understanding of biochemical processes. sciencehistory.org At the forefront of this paradigm shift were George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GlaxoSmithKline). pbs.orgsciencehistory.org Their work focused on creating compounds that could interfere with the nucleic acid synthesis of pathogens and cancer cells. sciencehistory.org
In the 1960s, a screening program for antiviral drugs was initiated at Burroughs Wellcome. nih.gov This program led to the synthesis of numerous compounds, including nucleoside analogues, which mimic the natural building blocks of DNA and RNA. asu.edu The initial breakthrough came from the work of Howard Schaeffer and his colleagues, who synthesized an adenosine (B11128) analog, acycloadenosine, which demonstrated promising antiviral activity. wikipedia.org This research was inspired by nucleosides isolated from a Caribbean sponge, Cryptotethya crypta. wikipedia.org
Following this, Schaeffer and his team, including Gertrude Elion, continued to refine these compounds. wikipedia.orgsciencehistory.org In the early 1970s, they synthesized acyclovir (initially named 2,6-diamino-9-(2-hydroxyethoxymethyl) purine), a guanine (B1146940) analogue that was found to be exceptionally active against herpes simplex virus (HSV). asu.edunih.gov Preclinical investigations began, and by 1977, acyclovir entered clinical trials. nih.govnih.gov The first topical formulation of the drug became available to physicians in 1982. nih.gov
The discovery of acyclovir was hailed as a significant advancement because of its high selectivity and low cytotoxicity. wikipedia.org It specifically targets virus-infected cells, minimizing harm to healthy host cells. nih.gov This selectivity is due to its mechanism of action, which requires phosphorylation by a viral-encoded enzyme, thymidine (B127349) kinase. nih.govbritannica.com The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, terminating the viral DNA chain. nih.govpnas.org
Gertrude Elion's pivotal role in the development of acyclovir, along with other significant drugs, was recognized with the Nobel Prize in Physiology or Medicine in 1988, which she shared with George Hitchings and Sir James Black. pbs.orgnobelprize.orgibsafoundation.org The success of acyclovir paved the way for the development of other antiviral agents, including the first drug licensed to treat HIV, AZT, which was developed by Elion's former unit using her methods. pbs.org
Broad Significance of Purine-Based Acyclic Nucleosides as Antiviral Agents
Purine-based acyclic nucleosides are a cornerstone of antiviral therapy, demonstrating broad significance in combating a range of viral infections. mdpi.comnih.gov These compounds are structurally similar to natural purine (B94841) nucleosides, such as adenosine and guanosine (B1672433), which are fundamental components of DNA and RNA. nih.govwikipedia.org The key difference lies in the replacement of the cyclic sugar moiety with an acyclic side chain. nih.gov This structural alteration is crucial to their antiviral mechanism.
The primary mechanism of action for many purine-based acyclic nucleosides involves their selective activation within virus-infected cells. nih.gov These analogues are typically administered as prodrugs and are first phosphorylated by a viral-specific enzyme, such as thymidine kinase in the case of herpesviruses. nih.govbritannica.com This initial phosphorylation step is what confers their selectivity, as the drugs are not efficiently processed by host cell kinases. nih.gov Once monophosphorylated, cellular enzymes further convert the analogue into its di- and triphosphate forms. nih.gov The resulting triphosphate analogue then acts as a competitive inhibitor of the viral DNA or RNA polymerase. pnas.orgnih.gov It can be incorporated into the growing viral nucleic acid chain, leading to chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. nih.govnih.gov
The significance of this class of compounds extends beyond herpesviruses. Acyclic nucleoside phosphonates, for example, have shown broad-spectrum antiviral activity. frontiersin.org Modifications to the purine base and the acyclic side chain have led to the development of drugs effective against various viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV). frontiersin.orgnih.gov For instance, tenofovir, an acyclic nucleotide analogue of adenosine, is a key component of antiretroviral therapy for HIV. nih.gov
The success of acyclovir spurred further research into other purine analogues. This led to the development of drugs like ganciclovir, which is used to treat cytomegalovirus (CMV) infections, and valacyclovir, a prodrug of acyclovir with improved oral bioavailability. wikipedia.orgnih.govmdpi.com The continuous exploration of structure-activity relationships has allowed for the synthesis of new derivatives with enhanced potency and a broader spectrum of activity. mdpi.comacs.org
Positioning 6-Chloro Acyclovir Acetate (B1210297) within Acyclic Nucleoside Analogue Research
6-Chloro Acyclovir Acetate holds a specific and important position within the broader field of acyclic nucleoside analogue research, primarily as a key chemical intermediate in the synthesis of acyclovir and related compounds. chemsrc.compharmaffiliates.com Its chemical structure, 2-[(2-Amino-6-chloro-9H-purin-9-yl)methoxy]-ethanol 1-Acetate, contains the core acyclic side chain of acyclovir attached to a 2-amino-6-chloropurine (B14584) base. pharmaffiliates.com
The chlorine atom at the 6-position of the purine ring is a crucial reactive site. wikipedia.org In the synthesis of acyclovir, this chlorine atom is selectively replaced by a hydroxyl group. chemicalbook.com One of the documented synthesis routes for acyclovir starts with 2,6-dichloropurine (B15474), which is alkylated and then undergoes selective amination and subsequent conversion to introduce the guanine-like structure. wikipedia.org Another reported method involves starting with 2-amino-6-chloropurine and proceeding through several steps to yield acyclovir. nih.gov
Furthermore, this compound serves as a versatile intermediate for creating a variety of other acyclic nucleoside analogues. mdpi.comresearchgate.net For example, it can be used in the synthesis of seleno-acyclovir analogues, where the oxygen in the side chain is replaced by selenium, in an effort to develop compounds with potentially novel antiviral activities. mdpi.com The 6-chloro group can also be displaced by other nucleophiles to generate a library of compounds for structure-activity relationship studies. nih.gov For instance, it can be converted to 2-amino-6-alkoxypurines, which can act as prodrugs that are converted in vivo to the active guanine derivatives. nih.gov
The acetate group on the acyclic side chain is typically a protecting group that can be removed during the synthesis process to reveal the terminal hydroxyl group present in the final active drug. chemicalbook.com The use of such intermediates allows for more controlled and efficient chemical syntheses of complex molecules like acyclovir.
Interactive Data Table: Chemical Properties of this compound
This table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 81777-48-2 |
| Molecular Formula | C10H12ClN5O3 |
| Molecular Weight | 285.69 g/mol |
| Appearance | Off-white Solid |
| Boiling Point | 537.3ºC at 760 mmHg |
| Density | 1.61g/cm³ |
| Flash Point | 278.8ºC |
| Data sourced from chemsrc.compharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEGIEVTUAVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231355 | |
| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81777-48-2 | |
| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Transformations of 6 Chloro Acyclovir Acetate
Methodologies for the Chemical Synthesis of 6-Chloro Acyclovir (B1169) Acetate (B1210297)
The synthesis of 6-Chloro Acyclovir Acetate is a multi-step process that can be approached through various strategies, primarily involving the construction of the acyclic side chain and its attachment to a pre-functionalized purine (B94841) base.
A common and effective route to this compound begins with a chlorinated purine derivative. nih.govnih.gov This strategy leverages the established chemistry of purine synthesis, where the chloro substituent at the 6-position serves as a versatile handle for subsequent chemical transformations. The synthesis often starts from readily available materials like 2-amino-6-chloropurine (B14584). nih.govmdpi.com Another approach utilizes 2,6-dichloropurine (B15474), which allows for differential reactivity at the two chloro-substituted positions. nih.govgoogle.com The use of such precursors is advantageous as the chloro group can be introduced early in the synthetic sequence, providing a stable intermediate that can be carried through several reaction steps.
The general approach involves the coupling of the chlorinated purine base with a suitable acyclic side chain precursor. For instance, 2-amino-6-chloropurine can be reacted with a protected form of the (2-hydroxyethoxy)methyl side chain. nih.gov Silylation of the purine base with reagents like hexamethyldisilazane (B44280) is often employed to enhance its solubility and facilitate the subsequent alkylation reaction. nih.govgoogleapis.com
Table 1: Examples of Chlorinated Purine Precursors in Acyclovir Analogue Synthesis
| Precursor | Rationale for Use | Reference(s) |
| 2-Amino-6-chloropurine | Provides the correct amino group at the 2-position of the final acyclovir structure. | nih.gov |
| 2,6-Dichloropurine | Allows for sequential and selective substitution at the C6 and C2 positions. | nih.govgoogle.com |
| 6-Chloropurine (B14466) | Used in the synthesis of various 6-substituted purine nucleoside analogues. | nih.gov |
| 2-Chloro-6-iodopurine | Offers differential reactivity between the two halogen substituents for selective reactions. | nih.gov |
The formation of this compound involves two key chemical transformations: alkylation and acetylation. Alkylation establishes the crucial bond between the purine base and the acyclic side chain, while acetylation protects the hydroxyl group of the side chain.
Alkylation of the chlorinated purine precursor with an appropriate side-chain synthon is a critical step. googleapis.comnih.govcas.czchemicalbook.com A common alkylating agent is a derivative of (2-acetoxyethoxy)methyl bromide or a similar electrophile. The reaction is typically carried out in the presence of a base to deprotonate the purine ring, facilitating nucleophilic attack. The regioselectivity of this alkylation is a significant consideration, as substitution can occur at different nitrogen atoms of the purine ring (N-9 vs. N-7). Reaction conditions, including the choice of solvent and base, are optimized to favor the formation of the desired N-9 isomer, which corresponds to the structure of acyclovir. googleapis.com
Following the successful alkylation to introduce the side chain, an acetylation step is performed if the side chain hydroxyl group is not already protected. nih.gov This is typically achieved using acetic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This protection is often necessary to prevent unwanted side reactions in subsequent derivatization steps. In some synthetic routes, the side chain is introduced with the acetate group already in place. nih.gov
Derivatization Strategies Utilizing the 6-Chloro Moiety
The chloro group at the 6-position of this compound is a key functional group that enables the synthesis of a wide array of acyclovir derivatives. chemicalbook.commdpi.comacs.org This is primarily achieved through nucleophilic substitution reactions.
The carbon atom at the 6-position of the purine ring is electron-deficient and therefore susceptible to attack by nucleophiles. chemicalbook.commdpi.comacs.org This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, leading to the formation of diverse 6-substituted acyclovir analogues.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For example, reaction with various amines can introduce different amino substituents at the 6-position, leading to compounds with potentially altered biological activities. Similarly, treatment with alkoxides can yield 6-alkoxy derivatives, while reaction with thiols can produce 6-thioether analogues. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.
Table 2: Examples of Nucleophilic Substitution Reactions at the 6-Position of Purine Analogues
| Nucleophile | Resulting 6-Substituent | Reference(s) |
| Amines (R-NH2) | -NHR | chemicalbook.com |
| Alkoxides (R-O⁻) | -OR | nih.gov |
| Thiols (R-SH) | -SR | cas.cz |
| Azide (N₃⁻) | Azido | acs.org |
The versatility of the 6-chloro group makes this compound a valuable starting material for the synthesis of more complex and advanced acyclic nucleoside analogues. chemicalbook.commdpi.comacs.org By employing various synthetic methodologies, researchers can introduce a wide range of functional groups and structural motifs at the 6-position, leading to the creation of novel compounds with potentially enhanced or novel biological properties.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to introduce aryl or vinyl groups at the 6-position. These modifications can significantly alter the steric and electronic properties of the molecule. Furthermore, the 6-chloro moiety can be a precursor for the synthesis of fused-ring systems, leading to tricyclic acyclovir analogues.
Regio- and Stereochemical Control in the Synthesis of Acyclic Nucleoside Systems
Achieving the correct regio- and stereochemistry is paramount in the synthesis of acyclic nucleoside analogues like this compound, as biological activity is often highly dependent on the precise three-dimensional arrangement of the molecule. googleapis.comcas.cznih.gov
Regiocontrol primarily concerns the selective alkylation at the N-9 position of the purine ring over the N-7 position. googleapis.com The ratio of N-9 to N-7 isomers can be influenced by several factors, including the nature of the purine precursor (e.g., the presence of protecting groups), the alkylating agent, the solvent, and the reaction temperature. For instance, using silylated purine derivatives can significantly enhance the regioselectivity for the N-9 isomer. googleapis.com
While acyclovir itself does not have a chiral center in its acyclic side chain, the synthesis of many of its analogues involves the introduction of stereocenters. In such cases, stereochemical control becomes a critical aspect of the synthesis. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions. For example, the synthesis of analogues with a chiral side chain often employs enantiomerically pure building blocks to ensure the formation of a single desired stereoisomer.
Structure Activity Relationship Sar and Molecular Design of 6 Substituted Acyclovir Analogues
Role of 6-Position Modification in Modulating Antiviral Efficacy
Modification at the 6-position of the guanine (B1146940) base in acyclovir (B1169) analogues plays a pivotal role in modulating their antiviral potency. The introduction of different substituents at this position can significantly alter the compound's interaction with viral enzymes and its metabolic fate within the cell. Studies have shown that 6-substituted pyrimidine (B1678525) and purine (B94841) nucleosides can exhibit enhanced biological activity. researchgate.net For instance, the synthesis of tricyclic acyclovir derivatives, which involves modification of the guanine moiety, has yielded compounds with high antiviral activity. researchgate.net Specifically, substitution at the 6-position with groups like phenyl has led to a notable increase in antiherpetic activity against both Herpes Simplex Virus-1 (HSV-1) and HSV-2 compared to the parent drug. researchgate.net
The 6-chloro purine derivative serves as a versatile intermediate in the synthesis of these more complex analogues. mdpi.comresearchgate.net Starting from 6-chloropurine (B14466), chemists can introduce a wide array of substituents at the 6-position, allowing for a systematic exploration of the structure-activity relationship. researchgate.netnih.gov This strategic modification is a key aspect of rational drug design aimed at developing new antiviral agents. semanticscholar.orgspringernature.com
The antiviral action of acyclovir is dependent on a multi-step activation process that begins with phosphorylation by a virus-encoded thymidine (B127349) kinase (TK). nih.govnih.gov The resulting acyclovir monophosphate is then converted to the diphosphate (B83284) and subsequently the triphosphate form by host cell kinases. nih.govdrugbank.com Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to termination of replication. nih.govdrugbank.com
Modifications at the 6-position of the purine ring directly influence the initial, crucial step of this process: recognition and phosphorylation by viral TK. The nature of the substituent can affect the molecule's affinity for the enzyme's active site. While acyclovir itself is a good substrate for viral TK, analogues with different 6-substituents can exhibit varied substrate efficiencies. For example, some 6-substituted derivatives show greater antiviral activity than the parent drug, suggesting favorable interactions with the viral enzymes. researchgate.net The design of these analogues often involves creating molecules that can be efficiently processed by viral TK while remaining poor substrates for the host's cellular kinases, thereby ensuring selective toxicity to infected cells. nih.govcapes.gov.br
The table below summarizes the impact of various 6-position substituents on the antiviral activity of acyclovir analogues, which is intrinsically linked to their interaction with viral enzymes.
| Substituent at 6-Position | Observed Effect on Antiviral Activity | Reference |
| Phenyl | 2-7 times higher antiherpetic activity than acyclovir | researchgate.net |
| Chloro | Serves as a key synthetic intermediate for other active analogues | mdpi.comresearchgate.net |
| Amino (part of diaminopurine) | Showed signs of successfully fighting DNA viruses | capes.gov.br |
| Thio (Thiouracil derivatives) | Potent activity against Herpes Simplex Virus type-1 | researchgate.net |
The efficacy of an antiviral drug is not only determined by its interaction with viral targets but also by its ability to reach those targets within the host cell. This involves crossing the cell membrane and undergoing the necessary intracellular metabolic conversions. The physicochemical properties of a drug, such as lipophilicity and solubility, are critical for its cellular uptake. Acyclovir itself has relatively poor oral bioavailability (15-30%) and low lipophilicity. nih.govwikipedia.org
Modifications at the 6-position can alter these properties. Furthermore, the addition of an acetate (B1210297) group to the hydroxyl function of the acyclic side chain, creating a compound like 6-Chloro Acyclovir Acetate, is a common prodrug strategy. Ester prodrugs are typically more lipophilic than the parent drug, which can enhance their ability to permeate cell membranes. researchgate.net Once inside the cell, cellular esterases would cleave the acetate group, releasing the active 6-chloro acyclovir analogue to be phosphorylated by viral TK. This approach has been explored with various acyclovir prodrugs to improve pharmacokinetic parameters. researchgate.netresearchgate.net For example, dipeptide prodrugs of acyclovir have been shown to enhance transepithelial permeability, in part due to their improved water solubility and interaction with cellular transporters. researchgate.net
| Modification | Impact on Physicochemical/Metabolic Properties | Rationale/Outcome | Reference |
| Acetate Ester (Prodrug) | Increases lipophilicity | To enhance cellular membrane permeability | researchgate.netresearchgate.net |
| Dipeptide Carrier (Prodrug) | Improves water solubility and transporter recognition | Enhanced transepithelial and transcorneal permeabilities | researchgate.netarvojournals.org |
| Tricyclic Analogues | More lipophilic compared to acyclovir | Potential for improved bioavailability | researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations for Design Optimization
Modern drug design heavily relies on computational methods to predict and optimize the properties of new chemical entities before their synthesis. dokumen.pub For acyclovir analogues, techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are invaluable tools. semanticscholar.orgmazums.ac.ir These methods allow researchers to model the interaction between a designed analogue and its biological target, such as viral DNA polymerase or thymidine kinase. bohrium.com
Molecular docking studies can predict the binding affinity and orientation of an analogue within the enzyme's active site. mazums.ac.ir This helps in understanding how modifications, such as those at the 6-position, might enhance or hinder binding. For instance, computational studies have been used to rationally design acyclovir derivatives with improved inhibitory activity against purine nucleoside phosphorylase (PNP), a related enzyme target. semanticscholar.org These studies revealed that modifications with bulky polar groups could provide better binding affinities than halogen substitutions. mazums.ac.ir MD simulations can further explore the stability of the drug-receptor complex over time, providing insights into the dynamic nature of the interaction. nih.gov
Rational Drug Design Principles for Developing New Antiviral Scaffolds
The development of 6-substituted acyclovir analogues is a prime example of rational drug design. This approach moves away from random screening and instead uses a deep understanding of the biological target and disease mechanism to create purpose-built molecules. springernature.com The process begins with identifying and validating a specific viral target, such as the viral DNA polymerase. mdpi.com
Key principles of this approach include:
Structure-Based Design: Utilizing the three-dimensional crystal structure of the target enzyme to design molecules that fit precisely into the active site. nih.gov This allows for the optimization of interactions that increase binding affinity and selectivity.
Ligand-Based Design: When a target's structure is unknown, existing active molecules (ligands) like acyclovir are used as a template. The structure-activity relationships (SAR) from a series of analogues are used to build a pharmacophore model, which defines the essential features required for activity. springernature.com
Prodrug Strategy: Modifying a known active drug to improve its pharmacokinetic properties, such as absorption, distribution, and metabolism. The synthesis of ester prodrugs of acyclovir, including potential acetate derivatives, is a classic application of this principle to overcome poor bioavailability. researchgate.netresearchgate.net
By applying these principles, scientists can systematically modify scaffolds like acyclovir, exploring substitutions at positions like the 6-position to develop new antiviral agents with enhanced efficacy and better drug-like properties. researchgate.netsemanticscholar.org
Biochemical and Biological Investigation of 6 Chloro Acyclovir Acetate and Its Analogs
Mechanistic Studies on Antiviral Action (Direct and Prodrug Pathways)
The antiviral activity of acyclovir (B1169) and its analogs, including 6-Chloro Acyclovir Acetate (B1210297), is contingent upon their conversion to an active triphosphate form within virus-infected cells. This process involves both viral and host cellular enzymes, highlighting a targeted approach to inhibiting viral replication.
Enzymatic Phosphorylation by Viral and Host Kinases
The initial and rate-limiting step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate. patsnap.compharmacology2000.com This crucial step is catalyzed by a virus-specific thymidine (B127349) kinase (TK), an enzyme encoded by herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). patsnap.commdpi.com The viral TK exhibits a much higher affinity for acyclovir than the host cell's TK, ensuring that the drug is primarily activated in infected cells. patsnap.com This selective phosphorylation is a key determinant of acyclovir's low toxicity in uninfected cells. patsnap.commdpi.com
Following the initial phosphorylation by the viral kinase, host cellular kinases, such as guanylate kinase, further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284). drugbank.com Subsequently, other cellular enzymes, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase, catalyze the final phosphorylation to the active acyclovir triphosphate (ACV-TP). drugbank.comnih.gov Studies have shown that phosphoglycerate kinase and pyruvate kinase are likely the major contributors to this final step in Vero cells. nih.gov
Inhibition of Viral DNA Polymerase and Chain Termination Mechanisms
The active form of the drug, acyclovir triphosphate (ACV-TP), acts as a potent inhibitor of viral DNA synthesis. patsnap.comnih.gov ACV-TP achieves this through a dual mechanism. Firstly, it competitively inhibits the viral DNA polymerase, acting as a substrate that competes with the natural deoxyguanosine triphosphate (dGTP). patsnap.comnih.gov The viral DNA polymerase has a significantly higher affinity for ACV-TP than the cellular DNA polymerase, further contributing to the drug's selectivity. researchgate.netdermnetnz.org
Secondly, and more critically, when ACV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator. patsnap.comnih.gov Acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is essential for the formation of the phosphodiester bond to elongate the DNA chain. patsnap.com Once incorporated, no further nucleotides can be added, leading to the termination of viral DNA replication. drugbank.comwikipedia.org This irreversible step effectively halts the production of new viral genomes. nih.gov
Selectivity Profile Against Various Herpesviruses and Other Pathogens in Research Models
The antiviral spectrum of acyclovir and its analogs is primarily directed against herpesviruses, with varying degrees of potency. Its highest activity is observed against HSV-1 and HSV-2. drugbank.comrndsystems.com It is also effective against VZV, though to a lesser extent. drugbank.com The activity against Epstein-Barr virus (EBV) is even more limited, and it has very little effect on human cytomegalovirus (CMV). drugbank.comnih.gov This selectivity is directly linked to the presence and efficiency of the viral thymidine kinase in phosphorylating the drug. dermnetnz.org CMV, for instance, does not encode a thymidine kinase that can efficiently phosphorylate acyclovir, rendering the drug largely ineffective against it. dermnetnz.org
In research settings, analogs of acyclovir have been synthesized and tested against a range of viruses. For example, seleno-acyclovir, an analog where the ether oxygen is replaced by selenium, has demonstrated potent activity against HSV-1 and HSV-2. mdpi.com Other derivatives have been developed as prodrugs to improve oral bioavailability and are converted to the active antiviral agent in vivo. nih.gov
Table 1: Antiviral Activity of Acyclovir and Analogs
| Compound/Analog | Target Virus | EC₅₀ (µM) | Notes |
|---|---|---|---|
| Acyclovir | HSV-1 | 0.85 rndsystems.com | Highly active |
| Acyclovir | HSV-2 | 0.86 rndsystems.com | Highly active |
| Acyclovir | VZV | Less active than against HSV drugbank.com | |
| Acyclovir | EBV | Less active than against VZV drugbank.com | |
| Acyclovir | CMV | Very little activity dermnetnz.orgdrugbank.com | Lacks efficient viral kinase |
| Seleno-acyclovir (4a) | HSV-1 | 1.47 mdpi.com | Potent activity |
| Seleno-acyclovir (4a) | HSV-2 | 6.34 mdpi.com | Potent activity |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response. Data is compiled from various research sources.
Biochemical Tool Applications in Proteomics and Pathway Elucidation Research
Beyond its direct antiviral applications, acyclovir has been utilized as a tool in biochemical and proteomics research to understand cellular responses to drug-induced stress and to elucidate metabolic pathways. For instance, studies on acyclovir-induced nephrotoxicity have employed proteomic analysis to identify differentially expressed proteins in the kidneys. plos.org These studies have revealed that oxidative damage and mitochondrial injury may be involved in the toxic effects, as evidenced by changes in the levels of proteins such as αB-crystallin, peroxiredoxin 1, and glyoxalase I. plos.org Such research helps in understanding the molecular mechanisms of drug side effects and can aid in developing strategies to mitigate them.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool for the separation and analysis of "6-Chloro Acyclovir (B1169) Acetate" from reaction mixtures and for its purification. The most relevant techniques include High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. For "6-Chloro Acyclovir Acetate (B1210297)," a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) allows for the effective separation of the target compound from its impurities. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the purine (B94841) ring exhibits maximum absorbance, often around 254 nm or 264 nm. mdpi.comhelixchrom.com
Ultra Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. nih.gov A UPLC method for "6-Chloro Acyclovir Acetate" would offer improved separation efficiency, which is particularly advantageous for resolving closely related impurities from the main compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov Following chromatographic separation, the analyte is ionized, and its mass-to-charge ratio is determined. For "this compound," LC-MS can confirm its molecular weight and provide structural information through fragmentation analysis (MS/MS). mdpi.com This technique is invaluable for unambiguous identification, especially in complex matrices. mdpi.com
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile:Water (gradient) | UV at 254 nm | Purity assessment and quantification |
| UPLC | Reversed-Phase C18 (<2 µm) | Acetonitrile:Aqueous Buffer (gradient) | UV, MS | High-resolution separation, impurity profiling |
| LC-MS | Reversed-Phase C18 | Formic Acid in Water:Methanol (gradient) | Mass Spectrometry (ESI) | Structural confirmation, trace analysis |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the detailed molecular structure of "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy offers profound insight into the molecular structure.
¹H-NMR provides information on the chemical environment of protons. For "this compound," one would expect to find characteristic signals corresponding to the protons on the purine ring, the ethoxymethyl side chain, and the acetate group. mdpi.comgoogle.com
¹³C-NMR reveals the types of carbon atoms present in the molecule. The spectrum would show distinct peaks for the carbons in the purine ring, the side chain, and the carbonyl carbon of the acetate group, providing a carbon fingerprint of the molecule. mdpi.comgoogle.com
Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to N-H (amino group), C=O (acetate), C-O (ether and ester), and C-Cl bonds, as well as vibrations from the purine aromatic system. scispace.com
Mass Spectrometry (MS) is critical for determining the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass of "this compound" (C₁₀H₁₂ClN₅O₃), which is 285.0630 g/mol . chemsrc.com The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl) serves as an additional confirmation of the compound's identity. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for quantitative analysis and for confirming the presence of the purine chromophore. Related 6-chloropurine (B14466) derivatives show a maximum absorbance (λmax) in the range of 264-310 nm in methanol. mdpi.com "this compound" is expected to have a characteristic UV absorption profile in this region.
| Spectroscopic Technique | Information Obtained | Expected Data for this compound |
|---|---|---|
| ¹H-NMR | Proton environment and connectivity | Signals for purine, ethoxymethyl, and acetate protons |
| ¹³C-NMR | Carbon skeleton | Peaks for aromatic, aliphatic, and carbonyl carbons |
| IR | Functional groups | Bands for N-H, C=O, C-O, C-Cl |
| Mass Spectrometry | Molecular weight and formula | Exact mass of 285.0630 and characteristic chlorine isotope pattern |
| UV-Vis | Electronic transitions (chromophores) | λmax characteristic of the chloropurine ring system |
Quantitative Analysis in Complex Research Matrices
For the quantification of "this compound" in complex research samples, such as biological fluids or formulation matrices, highly selective and sensitive methods are required. LC-MS/MS is the preferred technique for this purpose due to its ability to minimize interferences from the matrix. pharmacophorejournal.com
The method involves monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and low detection limits. pharmacophorejournal.com For accurate quantification, the use of a stable-isotope labeled internal standard is recommended to compensate for variations during sample processing and analysis. While specific methods for "this compound" are not widely published, validated LC-MS/MS methods for the parent compound, acyclovir, in human plasma have achieved limits of quantification in the low ng/mL range. pharmacophorejournal.com
Development of Stability-Indicating Analytical Methods in Research Formulations
A stability-indicating method is a validated analytical procedure that can accurately quantify a drug substance in the presence of its degradation products. researchgate.net The development of such a method for "this compound" is crucial for assessing its stability in research formulations.
This process involves subjecting the compound to forced degradation under various stress conditions, including acid, base, oxidation, heat, and light, as per ICH guidelines. researchgate.net An HPLC or UPLC method is then developed to effectively separate the intact drug from all the degradation products that are formed. nih.gov The use of a Photodiode Array (PDA) detector is beneficial for assessing peak purity and ensuring that the analyte peak is free from co-eluting degradants. The structures of any significant degradation products can be elucidated using LC-MS. nih.gov Stability-indicating methods for the related compound acyclovir have been successfully developed, demonstrating the applicability of this approach. tsijournals.comresearchgate.net
Emerging Research Perspectives and Future Directions
Development of Next-Generation Acyclic Nucleoside Analogues
The quest for antiviral agents with improved efficacy, better bioavailability, and activity against resistant viral strains has led to the development of new acyclic nucleoside analogues derived from precursors like 6-chloro acyclovir (B1169) acetate (B1210297). nih.govmerckvetmanual.commdpi.com Acyclovir itself is a synthetic guanosine (B1672433) analogue that inhibits viral DNA synthesis. mdpi.comsahpra.org.za Its effectiveness, however, can be hampered by low bioavailability and the emergence of drug-resistant viruses. nih.govmdpi.com
Researchers are actively exploring modifications to the acyclic side chain and the purine (B94841) base to overcome these limitations. Strategies include the synthesis of prodrugs, which are converted into the active antiviral agent within the body. nih.govnih.gov For instance, valacyclovir, the L-valyl ester of acyclovir, demonstrates significantly improved oral bioavailability. mdpi.comnih.gov Other approaches involve creating analogues with different chemical groups to enhance their interaction with viral enzymes or to bypass resistance mechanisms. mdpi.comchimicatechnoacta.ru
One area of investigation involves the synthesis of selenopurine nucleosides, where selenium replaces oxygen in the acyclic side chain. mdpi.comresearchgate.net These "seleno-acyclovir" analogues have shown potent antiviral activity against herpes simplex virus (HSV)-1 and HSV-2 in laboratory studies. mdpi.comresearchgate.net The rationale is that the bioisosteric replacement of oxygen with selenium can alter the molecule's biological properties, potentially leading to enhanced antiviral effects. mdpi.comresearchgate.net
Furthermore, the development of "fleximers," which are flexible nucleoside analogues, represents another innovative direction. nih.gov By combining the flexible acyclic sugar scaffold of acyclovir with a flexible base, researchers aim to create compounds that can adapt to mutations in viral enzymes, thus retaining their activity against resistant strains. nih.gov
Exploration of Combination Therapies and Synergistic Effects in Research Models
The use of 6-chloro acyclovir acetate as a precursor for novel antiviral agents extends to the investigation of combination therapies. The rationale behind this approach is that targeting different stages of the viral life cycle with multiple drugs can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs. aao.orgfrontiersin.orgnih.gov
Research has explored the combination of acyclovir with other antiviral agents, such as vidarabine, which has demonstrated synergistic activity against HSV-1, HSV-2, and varicella-zoster virus (VZV). nih.gov The mechanism for this synergy is thought to involve the different ways these drugs interact with viral DNA polymerase. nih.gov
Studies have also investigated combining acyclovir with compounds that have different mechanisms of action. For example, combining acyclovir with interferon has shown synergistic effects. wikipedia.org In the context of herpes simplex virus encephalitis (HSVE), retrospective studies suggest that combination therapy with acyclovir and corticosteroids may lead to better outcomes. nih.gov
The development of new analogues from this compound opens up further possibilities for combination therapy research. For instance, combining a next-generation acyclic nucleoside analogue with an existing antiviral drug could potentially overcome resistance and improve treatment outcomes for various viral infections. nih.govfrontiersin.org
Advances in Synthetic Methodologies for Improved Yields and Purity in Research Scale
The efficient and pure synthesis of this compound and its derivatives is crucial for both research and potential future large-scale production. nih.govnih.govgoogle.com Researchers are continuously working on optimizing synthetic routes to improve yields, reduce the formation of byproducts, and ensure the high purity of the final compounds. nih.govgoogle.comgoogle.com
Traditional methods for synthesizing acyclovir and its intermediates can sometimes result in the formation of unwanted isomers, such as the N-7 isomer, which can be difficult to separate from the desired N-9 isomer. nih.gov Advanced synthetic strategies aim to achieve higher regioselectivity, favoring the formation of the therapeutically active N-9 isomer. nih.govresearchgate.net
One approach involves the use of different starting materials and catalysts. For example, starting from 2,6-dichloropurine (B15474) or other purine derivatives can offer alternative pathways to acyclovir. mdpi.comnih.gov The use of silylation chemistry has been shown to improve the purity of the product by minimizing the formation of the N-7 byproduct due to steric hindrance. mdpi.com
Other methods focus on simplifying the reaction steps. One-step procedures for the preparation of acyclovir have been developed, which can reduce processing time and the use of organic solvents. mdpi.com The purification of intermediates like diacetyl-acyclovir through specific washing and recrystallization techniques has also been shown to significantly improve the purity of the final acyclovir product. google.com
Table of Research Findings on Acyclic Nucleoside Analogues
| Analogue Type | Key Feature | Investigated Activity | Reference |
|---|---|---|---|
| Seleno-acyclovir | Selenium replaces oxygen in the side chain | Potent anti-HSV-1 and HSV-2 activity | mdpi.comresearchgate.net |
| Fleximers | Flexible acyclic sugar and base | Inhibition of coronaviruses | nih.gov |
| Valacyclovir | L-valyl ester prodrug of acyclovir | Improved oral bioavailability | mdpi.comnih.gov |
| Monophosphorylated ACV prodrugs | ProTide technology | Suppression of HIV-1 and HSV-2 | nih.gov |
Application of this compound in Advanced Biomedical Research
Beyond its role as a synthetic intermediate, this compound serves as a valuable tool in advanced biomedical research. Its ability to be chemically modified allows for the creation of a diverse library of acyclic nucleoside analogues. mdpi.comresearchgate.net These analogues are instrumental in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. mdpi.com
By systematically altering different parts of the this compound molecule and testing the resulting compounds, researchers can identify the key structural features required for potent antiviral activity. mdpi.com This information is invaluable for the rational design of new and more effective antiviral drugs. mdpi.com
Furthermore, these custom-synthesized analogues can be used as chemical probes to investigate the mechanisms of viral replication and the functioning of viral enzymes like DNA polymerase. mdpi.comnih.gov For example, studying how different analogues interact with the active site of a viral enzyme can provide insights into the enzyme's structure and function, and can help in identifying new targets for antiviral therapy. nih.govfrontiersin.org
The development of fluorescently tagged or radiolabeled versions of these analogues can also aid in visualizing and tracking the distribution and metabolism of these compounds within cells and organisms, contributing to a deeper understanding of their pharmacokinetic and pharmacodynamic properties. nih.gov
Q & A
Q. What are the standard analytical methods for identifying 6-Chloro Acyclovir Acetate?
Identification typically involves infrared (IR) spectroscopy to confirm characteristic absorption bands and liquid chromatography (LC) to verify retention times against reference standards. Compendial methods prioritize IR for bulk substance verification and LC for pharmaceutical preparations .
Q. What HPLC parameters are recommended for quantifying this compound?
A validated method uses a Kromasil ODS C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of acetonitrile (MeCN) and acetate buffer (pH 4.5, 50:50 v/v) . Detection is performed at 253 nm with a flow rate of 1 mL/min , yielding a retention time of ~2.5 minutes. This setup ensures baseline separation and reproducibility .
Q. How is this compound synthesized, and what reaction conditions are critical?
Synthesis involves chloro-substitution at the 6-position of the acyclovir backbone followed by acetylation. Key parameters include pH control during substitution (to avoid hydrolysis) and anhydrous conditions during acetylation. Literature precedent for similar reactions should guide solvent selection (e.g., dichloromethane) and catalyst use (e.g., acetic anhydride with pyridine) .
Advanced Research Questions
Q. How to design a stability-indicating HPLC method for this compound?
- Forced degradation studies : Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
- Method validation : Assess specificity (resolution from degradation products), accuracy (spiked recovery 98–102%), and precision (%RSD <2%).
- Mobile phase optimization : Adjust MeCN-to-buffer ratios to resolve degradation peaks while maintaining a runtime <10 minutes .
Q. What challenges arise in co-formulating this compound with other APIs, and how are they addressed?
Co-delivery with drugs like tenofovir requires addressing divergent solubility and release kinetics. A polyurethane intravaginal ring (IVR) with segmented reservoirs or coated "pods" allows independent release profiles. In vitro testing in vaginal fluid simulants (pH 4.2–4.5) over 28 days confirms stability .
Q. How to profile impurities in this compound using LC-MS?
- Column : Use a C18 column with a gradient elution (MeCN/0.1% formic acid).
- Detection : ESI+ mode for protonated ions; monitor m/z for known impurities (e.g., 6-Chloro famciclovir, m/z 285.1).
- Validation : Establish limits of detection (LOD <0.1%) and quantify using external calibration curves .
Q. How to optimize the synthesis route for higher yield and purity?
- DoE (Design of Experiments) : Vary reaction temperature, solvent polarity, and catalyst concentration.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Purification : Crystallization in ethanol/water (70:30) removes unreacted intermediates .
Q. What strategies ensure reproducibility in analytical methods across laboratories?
- Standardized protocols : Precisely document column lot numbers, buffer preparation steps, and instrument calibration.
- Inter-lab validation : Share spiked samples with partner labs to compare %RSD and recovery rates.
- Data sharing : Publish detailed chromatograms and validation parameters in open-access repositories .
Q. How to analyze degradation products under accelerated storage conditions?
Q. How to validate a novel spectrophotometric assay for this compound in complex matrices?
- Matrix preparation : Extract the compound from creams or ointments using methanol and centrifuge at 10,000 rpm.
- Calibration curve : Linear range of 5–50 µg/mL (R² >0.999) at 253 nm.
- Recovery studies : Spike placebo formulations with 80–120% of the target concentration; recoveries should align with HPLC results .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., Journal of Chromatography B) and pharmacopeial guidelines for method validation.
- Data presentation : Include tables for forced degradation results (e.g., % degradation under stress conditions) and figures for chromatographic separation.
- Ethical compliance : Adhere to ICH Q2(R1) guidelines for analytical method validation and ensure raw data is archived for audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
